molecular formula C21H27N3O5S B2879894 N'-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N-[2-(furan-2-yl)ethyl]ethanediamide CAS No. 898449-90-6

N'-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N-[2-(furan-2-yl)ethyl]ethanediamide

Cat. No.: B2879894
CAS No.: 898449-90-6
M. Wt: 433.52
InChI Key: IBGKUGVSMMWJIP-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring a benzenesulfonyl-substituted piperidine core linked via an ethyl bridge to an ethanediamide group. The ethanediamide moiety is further substituted with a 2-(furan-2-yl)ethyl chain. Its structural complexity arises from the integration of aromatic (benzene, furan) and heterocyclic (piperidine) motifs, which are common in bioactive molecules targeting neurological or enzymatic pathways.

Key structural features:

  • Benzenesulfonyl group: Enhances metabolic stability and binding affinity to hydrophobic pockets in target proteins.
  • Piperidine ring: A flexible scaffold that facilitates conformational adaptability.
  • Ethanediamide linker: Provides hydrogen-bonding sites and structural rigidity.

Properties

IUPAC Name

N-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-N'-[2-(furan-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O5S/c25-20(21(26)23-14-12-18-8-6-16-29-18)22-13-11-17-7-4-5-15-24(17)30(27,28)19-9-2-1-3-10-19/h1-3,6,8-10,16-17H,4-5,7,11-15H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBGKUGVSMMWJIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCNC(=O)C(=O)NCCC2=CC=CO2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N-[2-(furan-2-yl)ethyl]ethanediamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Benzenesulfonyl Group: This step involves sulfonylation of the piperidine ring using benzenesulfonyl chloride under basic conditions.

    Attachment of the Furan Ring: The furan ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

    Formation of the Ethanediamide Linkage: The final step involves the formation of the ethanediamide linkage through amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N-[2-(furan-2-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The benzenesulfonyl group can be reduced to a benzene ring.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones and sulfonic acids.

    Reduction: Benzene derivatives and reduced piperidine compounds.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

N’-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N-[2-(furan-2-yl)ethyl]ethanediamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interactions with enzymes and receptors, providing insights into its potential therapeutic effects.

Mechanism of Action

The mechanism of action of N’-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N-[2-(furan-2-yl)ethyl]ethanediamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific interactions with biological molecules.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound shares functional and structural similarities with several sulfonamide and piperidine derivatives. Below is a detailed comparison:

Compound Name Core Structure Key Substituents Functional Differences References
N'-{2-[1-(Benzenesulfonyl)piperidin-2-yl]ethyl}-N-[2-(Furan-2-yl)ethyl]ethanediamide Piperidine-ethanediamide Benzenesulfonyl, furan-2-yl ethyl Ethanediamide linker, furan substituent
W-15 (4-chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide) Piperidinylidene-sulfonamide 4-Chlorobenzenesulfonyl, phenylethyl Piperidinylidene (unsaturated ring) vs. saturated piperidine; lacks furan and ethanediamide
N-(Phenylsulfonyl)-N-(2-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)-2-(o-tolyl)ethyl)benzenesulfonamide (2d) Piperidine-sulfonamide Tetramethylpiperidine, o-tolyl Bulky tetramethylpiperidine group; no furan or ethanediamide
N-[2-[[5-(Dimethylaminomethyl)furan-2-yl]methylsulfanyl]ethyl]-N'-methyl-2-nitroethene-1,1-diamine hydrochloride Furan-ethyl-sulfonamide Dimethylaminomethyl-furan, nitroethene Nitroethene linker; sulfur-containing side chain

Physicochemical and Pharmacological Insights

While explicit data for the target compound is unavailable, trends from analogues suggest:

  • Lipophilicity : The benzenesulfonyl and furan groups increase logP compared to W-15 (chlorophenyl) but reduce it relative to tetramethylpiperidine derivatives (e.g., 2d) .
  • Bioactivity : Piperidine-sulfonamides like W-15 exhibit affinity for opioid receptors, while furan-containing analogues (e.g., ) often target enzymes or transporters. The ethanediamide linker may confer protease resistance or metal-binding capacity .

Critical Analysis of Structural Design

  • Advantages :
    • The ethanediamide linker enhances stability compared to ester or nitroethene linkers in analogues .
    • Furan-2-yl substitution offers a balance between aromaticity and polarity, improving bioavailability over purely hydrophobic groups (e.g., tetramethylpiperidine in 2d) .
  • Limitations :
    • Synthetic complexity due to multiple chiral centers (piperidine, ethanediamide) may hinder large-scale production.
    • Lack of halogenation (cf. W-15’s 4-chloro group) could reduce target-binding specificity .

Biological Activity

N'-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N-[2-(furan-2-yl)ethyl]ethanediamide is a complex organic compound known for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

1. Anticancer Activity

Research indicates that compounds with similar structural characteristics exhibit anticancer properties. For instance, derivatives of piperidine have been shown to induce apoptosis in various cancer cell lines. A study highlighted that certain piperidine analogs demonstrated enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to conventional chemotherapeutics like bleomycin . This suggests that this compound may possess similar or superior anticancer efficacy.

2. Neuroprotective Effects

The compound's potential as a neuroprotective agent has been explored in the context of Alzheimer's disease. Piperidine derivatives have been reported to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegeneration. Studies suggest that such inhibition can lead to improved cognitive function and reduced amyloid plaque formation in the brain . The presence of the furan moiety may enhance blood-brain barrier permeability, increasing the compound's effectiveness in neurological applications.

3. Anti-inflammatory Properties

The sulfonamide group within the compound may confer anti-inflammatory properties. Compounds with similar functionalities have demonstrated the ability to inhibit pro-inflammatory cytokines and modulate immune responses. This dual action makes this compound a candidate for treating inflammatory conditions.

Understanding the mechanisms through which this compound exerts its biological effects is crucial for its development as a therapeutic agent:

  • Enzyme Inhibition : The compound likely interacts with key enzymes involved in cancer progression and neurodegeneration, as evidenced by studies showing structural analogs binding effectively to AChE and IKKb, an important target in cancer therapy .
  • Receptor Binding : Investigations into binding affinities using techniques like surface plasmon resonance (SPR) are essential for elucidating how this compound interacts with various biological targets, potentially leading to insights into its pharmacodynamics.

Data Summary

Activity Mechanism Reference
AnticancerInduces apoptosis in tumor cells
NeuroprotectiveInhibits AChE and BuChE
Anti-inflammatoryModulates cytokine production

Case Studies

Several studies have focused on related compounds that share structural similarities with this compound:

  • Piperidine Derivatives in Cancer Therapy : A study demonstrated that specific piperidine derivatives exhibited significant cytotoxicity against various cancer cell lines, supporting the hypothesis that similar compounds may yield comparable results .
  • Alzheimer's Disease Models : Research involving piperidine-based inhibitors showed promising results in reducing amyloid-beta aggregation and improving cognitive function in animal models of Alzheimer's disease .

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